4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine
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Overview
Description
4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine: is an organic compound with the molecular formula C11H8Cl2N2S and a molecular weight of 271.17 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and benzylsulfanyl groups, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-chloropyrimidine.
Reaction: The reaction involves the nucleophilic substitution of the 4-chlorobenzyl chloride with the 4-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate.
Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and nucleophiles (amines, thiols).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Chemical Reactions: The chloro and sulfanyl groups provide reactive sites for various chemical transformations, facilitating the synthesis of diverse compounds.
Comparison with Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of 4-Chloro-6-[(4-chlorobenzyl)sulfanyl]pyrimidine.
6-Chloro pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness:
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its dual chloro and benzylsulfanyl groups make it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H8Cl2N2S |
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Molecular Weight |
271.2 g/mol |
IUPAC Name |
4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-3-1-8(2-4-9)6-16-11-5-10(13)14-7-15-11/h1-5,7H,6H2 |
InChI Key |
WIULQNWXVSPBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=NC=N2)Cl)Cl |
Origin of Product |
United States |
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